molecular formula C22H29N5O2 B2549223 N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide CAS No. 1001943-35-6

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide

Cat. No. B2549223
CAS RN: 1001943-35-6
M. Wt: 395.507
InChI Key: ICFCNVQJFJTURN-UHFFFAOYSA-N
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Description

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide (referred to as AZD5305) is a novel compound developed as a PARP1 inhibitor and PARP1-DNA trapper . It has shown promising results in preclinical studies and exhibits high selectivity for PARP1 over other PARP family members .


Molecular Structure Analysis

The molecular formula of AZD5305 is C23H23FN4O5 . The compound consists of an adamantane-1-carboxamide scaffold linked to a dihydropyrimidine ring via a piperazine linker. The presence of the adamantane group contributes to its unique structure and potential pharmacological properties.


Chemical Reactions Analysis

AZD5305 is designed as a PARP1 inhibitor and PARP1-DNA trapper . It selectively targets PARP1, a key enzyme involved in DNA repair processes. By trapping PARP1 on DNA, it prevents DNA repair and sensitizes cancer cells to DNA damage, especially in BRCA mutant backgrounds .


Physical And Chemical Properties Analysis

  • Molecular Weight : 361.50 g/mol
  • Pharmacokinetics : The compound exhibits excellent pharmacokinetics in preclinical species .

Safety And Hazards

  • Toxicity : AZD5305 shows reduced effects on human bone marrow progenitor cells in vitro, suggesting a favorable safety profile .

properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-4-17-13(3)23-21(25-19(17)28)27-18(5-12(2)26-27)24-20(29)22-9-14-6-15(10-22)8-16(7-14)11-22/h5,14-16H,4,6-11H2,1-3H3,(H,24,29)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFCNVQJFJTURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide

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